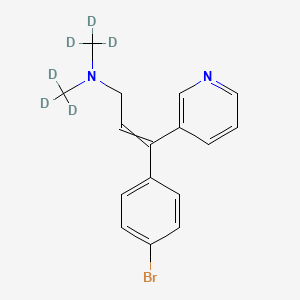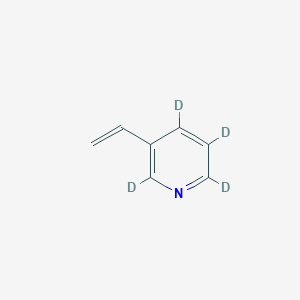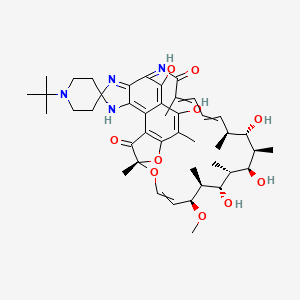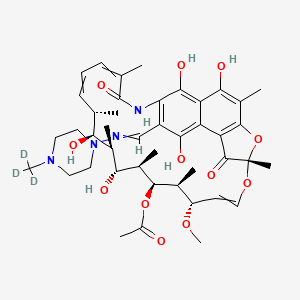
Rifampicin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifampicin-d3 is used as an internal standard for the quantification of rifampicin by GC- or LC-MS . It is a rifamycin antibiotic and an inhibitor of bacterial RNA polymerase . It inhibits the growth of M. tuberculosis H37Rv in mouse peritoneal macrophages as well as clinical isolates of various species of Staphylococcus, Streptococcus, Haemophilus, and Neisseria . It is also an agonist of the human pregnane X receptor .
Synthesis Analysis
A continuous flow synthesis of rifampicin starting from rifamycin S and tert-butylamine was studied in a microreactor . Two reaction steps and one purification step were coupled in a microreactor, and rifampicin was obtained with 67% overall yield . This method used 25% less 1-amino-4-methyl piperazine and got 16% higher overall yield without changing solvent and purification process between steps .Molecular Structure Analysis
The molecular structure of Rifampicin-d3 can be found in various scientific diagrams .Chemical Reactions Analysis
Rifampicin-d3 is intended for use as an internal standard for the quantification of rifampicin by GC- or LC-MS . The electrochemical behavior of rifampicin was investigated in the anodic direction using multi-walled carbon nanotube-modified glassy carbon electrodes .Physical And Chemical Properties Analysis
The physical and chemical properties of Rifampicin-d3 can be found in various scientific diagrams .科学的研究の応用
Antimicrobial Drug
Rifampicin is a potent antimicrobial drug . It has been used to combat a variety of infections, particularly those caused by mycobacteria and Gram-positive bacteria . Its efficacy is restricted against Gram-negative bacteria due to the impermeable LPS outer membrane .
Tuberculosis Treatment
Rifampicin is a first-line antituberculous agent . It binds with the polymerase subunit and inhibits bacterial DNA-dependent RNA polymerase, permitting direct blocking of the elongating RNA .
Pharmaceutical Systems Development
Rifampicin has some suboptimal properties, such as poor stability, low solubility, and variable bioavailability . Therefore, researchers have developed a multicomponent complex between rifampicin, γ-cyclodextrin, and arginine to improve these properties .
Improved Water Solubility and Dissolution Rate
The multicomponent complex can improve the water solubility and dissolution rate of rifampicin . This enhancement can lead to better drug delivery and efficacy.
Enhanced Antimicrobial Activities
The complexation of rifampicin with γ-cyclodextrin and arginine can enhance its antibacterial and antileishmanial action . This could potentially lead to more effective treatments for these diseases.
Stability Improvement
The multicomponent complex also presents suitable stability . This is crucial for the shelf-life and effectiveness of the drug.
Precise Determination by RP-HPLC Technology
Rifampicin can be precisely determined using reversed-phase HPLC process . This method is useful in pharmacokinetics and bioequivalence studies .
Neisseria Meningitidis Treatment
Rifampicin has been approved for the treatment of persons who have the bacterial Neisseria meningitidis presence having no symptoms of the disease . It works by interacting with the polymerase component located deep inside the DNA/RNA channel .
作用機序
Safety and Hazards
Rifampicin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . It should be disposed of to an approved waste disposal plant .
特性
IUPAC Name |
[(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXHWHPUNPDRT-LGNOTXDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)N=CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(OC=C[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

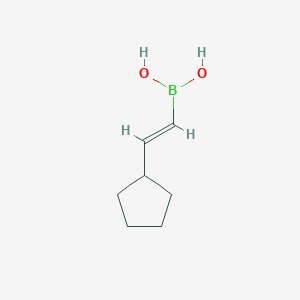
![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)
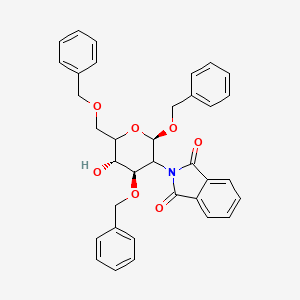
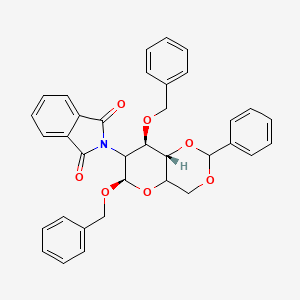
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
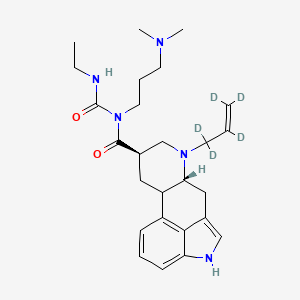
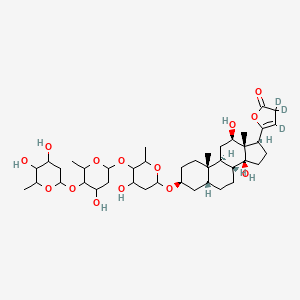
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
